molecular formula C19H17ClN2O3S B5885796 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5885796
M. Wt: 388.9 g/mol
InChI Key: LSYDWZOSDVLVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide, also known as MTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTB belongs to the class of thiazole-based compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide has been shown to have diverse biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammatory bowel disease and rheumatoid arthritis. 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide has been shown to have potent anti-microbial activity against a wide range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in high purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well characterized. However, there are also some limitations to using 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide in lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in some assays. Additionally, its potency can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide. One area of research is the development of more potent and selective analogs of 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the role of 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide in regulating epigenetic modifications and gene expression is an area of active research. Overall, the potential therapeutic applications of 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide make it an important compound for future research.

Synthesis Methods

2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the formation of a thiazole ring through the reaction of 2-aminothiazole with 4-methoxybenzyl bromide in the presence of a base. The resulting intermediate is then reacted with 4-chlorophenoxyacetyl chloride to obtain the final product, 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide. The synthesis method has been optimized to obtain high yields of pure 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. 2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and cancer. It has also been shown to have potent anti-microbial activity against a wide range of bacterial and fungal pathogens.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-15-6-2-13(3-7-15)10-17-11-21-19(26-17)22-18(23)12-25-16-8-4-14(20)5-9-16/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYDWZOSDVLVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide

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